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molecular formula C11H15N3O2 B1353085 1-(4-Nitrophenyl)-1,4-diazepane CAS No. 214124-83-1

1-(4-Nitrophenyl)-1,4-diazepane

Cat. No. B1353085
M. Wt: 221.26 g/mol
InChI Key: LIQIZDGKPDHEPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993574B2

Procedure details

From 1-chloro-4-nitrobenzene and [1,4]diazepane (homopiperazine) by heating in n-butanol at reflux to give 1-(4-nitro-phenyl)-[1,4]diazepane, followed by reaction with 2-chloro-4,6-dimethylpyridine by heating in the presence of palladium (II) acetate, 2-dicyclohexylphospino-2-(N,N′-dimethyl amino)biphenyl and caesium carbonate in a mixture of toluene and THF to give 1-(4,6-dimethyl-pyridin-2-yl)-4-(4-nitro-phenyl)-[1,4]diazepane, and finally reduction with tin (II) chloride in a mixture of ethanol and ethyl acetate gives the required aniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[NH:11]1[CH2:17][CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>C(O)CCC>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([N:11]2[CH2:17][CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[CH:3][CH:4]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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